![molecular formula C9H6F2N2S B13194298 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a pyridine ring substituted with a thiazole ring, which is further substituted with a difluoromethyl group. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine typically involves the introduction of the difluoromethyl group into the thiazole ring, followed by the coupling of the thiazole ring with the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes may utilize metal-catalyzed cross-coupling reactions or transition-metal-free strategies to introduce the difluoromethyl group into the thiazole ring. The coupling of the thiazole ring with the pyridine ring is then achieved through various established organic synthesis techniques .
化学反应分析
Types of Reactions
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated thiazole-pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine or thiazole rings .
科学研究应用
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
作用机制
The mechanism of action of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing the compound’s binding affinity and specificity. The thiazole ring can interact with various biological targets, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine include:
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Important in the agrochemical industry for its antifungal properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a difluoromethyl group, a thiazole ring, and a pyridine ring. This combination imparts distinct physicochemical properties, making it valuable in a broader range of applications, from medicinal chemistry to material sciences .
属性
分子式 |
C9H6F2N2S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H6F2N2S/c10-8(11)9-13-5-7(14-9)6-2-1-3-12-4-6/h1-5,8H |
InChI 键 |
JLIVOCOHMIPJTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



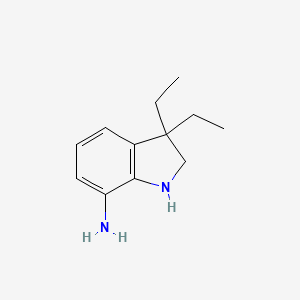
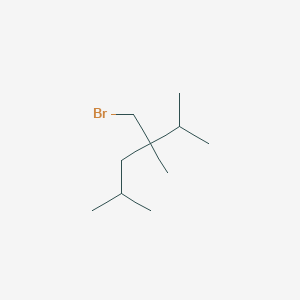
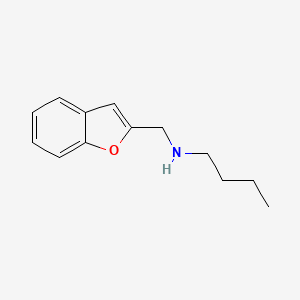
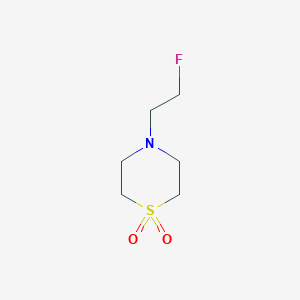
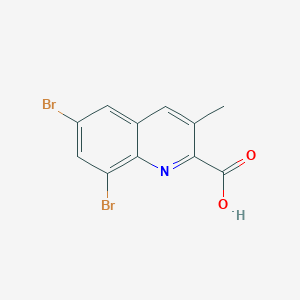

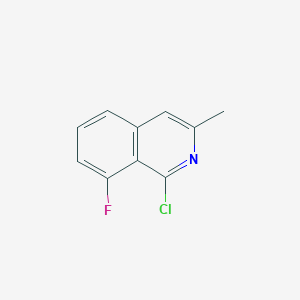
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)



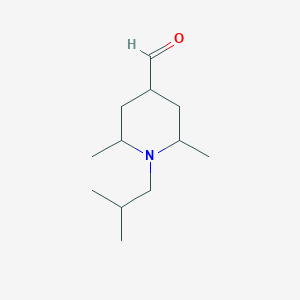
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)
